1,1-Dibenzyl-thiourea
Overview
Description
1,1-Dibenzyl-thiourea is a type of thiourea derivative. Thioureas are a broad family of compounds containing the >NCSN< moiety . They have gained significant attention due to their use in the synthesis of several important heterocyclic compounds . They are used in various fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of thiourea derivatives is determined using X-ray crystallography and Hirshfeld surfaces analysis . These analyses reveal that hydrogen bonding and several weaker interactions such as N–H⋯S, and weak interactions such as C–H⋯O, C–H⋯S, C–H⋯π and C–H⋯N intermolecular interactions along with π–π stacking are cooperative in the stabilization of supramolecular structures .Chemical Reactions Analysis
Thiourea derivatives have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms . Their coordination chemistry toward metal ions is very significant . They have a variety of coordination modes and have wide applications in biological systems .Physical And Chemical Properties Analysis
Thiourea derivatives are characterized using UV-visible and NMR spectroscopic techniques . The compounds are screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .Scientific Research Applications
1,1-Dibenzyl-thiourea: A Comprehensive Analysis of Scientific Research Applications: 1,1-Dibenzyl-thiourea, also known as 1,1-dibenzylthiourea, is a compound with a variety of applications in scientific research. Below are detailed sections focusing on unique applications of this compound:
Antidiabetic Properties
Thiourea derivatives have been studied for their potential antidiabetic properties. Research suggests that these compounds may exhibit significant activity against diabetes, making them a subject of interest in the development of new antidiabetic drugs .
Antibacterial Activity
These derivatives are also known for their antibacterial properties. They have been evaluated for their effectiveness against various bacterial strains, which could lead to the development of new antibacterial agents .
Antioxidant Effects
The antioxidant capacity of thiourea derivatives makes them valuable in research aimed at combating oxidative stress-related diseases. Their ability to neutralize free radicals is a key area of study .
Anticholinesterase Activity
1,1-Dibenzyl-thiourea compounds have been assessed for their anticholinesterase activity, which is relevant in the treatment of diseases like Alzheimer’s. This application is particularly important in pharmaceutical research .
Molecular Recognition
In the field of molecular recognition, these compounds play a crucial role due to their ability to form specific interactions with other molecules. This property is exploited in various scientific studies .
Materials Science
Thiourea derivatives contribute to materials science through their role in the stabilization of supramolecular structures. Their interaction properties are essential in the development of new materials .
Agricultural Applications
In agriculture, these compounds are explored for their potential use in crop protection and growth regulation. Their diverse biological activities make them candidates for developing new agricultural products .
Pharmaceutical Industry
The pharmaceutical industry benefits from the versatile applications of thiourea derivatives, including their use as organocatalysts and their biological activities that are promising for drug development .
Safety And Hazards
Future Directions
The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields . The current review is a continuation of previous efforts in this area, focusing on the recent advancements . The synthesized compounds show promising antibacterial and antioxidant potential . They are very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against other selected enzymes .
properties
IUPAC Name |
1,1-dibenzylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFCIWCWYTUZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393233 | |
Record name | 1,1-Dibenzyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibenzyl-thiourea | |
CAS RN |
40398-34-3 | |
Record name | 1,1-Dibenzyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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